molecular formula C18H28O2 B13836272 (1R,4aR,4bS,7R,10aR)-1,4a,7-trimethyl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid

(1R,4aR,4bS,7R,10aR)-1,4a,7-trimethyl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid

Cat. No.: B13836272
M. Wt: 276.4 g/mol
InChI Key: AQMKARDJTJSPIX-BPSIQINWSA-N
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Description

(1R,4aR,4bS,7R,10aR)-1,4a,7-trimethyl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid is a complex organic compound with a unique structure. It belongs to the class of diterpenoids, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4aR,4bS,7R,10aR)-1,4a,7-trimethyl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions, followed by functional group modifications to introduce the carboxylic acid group. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,4aR,4bS,7R,10aR)-1,4a,7-trimethyl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (1R,4aR,4bS,7R,10aR)-1,4a,7-trimethyl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, derivatives of this compound are explored for their potential use as pharmaceuticals. Their ability to modulate specific biological pathways makes them candidates for drug development, particularly in treating diseases like cancer and infections.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, such as fragrances and flavors. Its unique properties make it suitable for creating high-value products with specific characteristics.

Mechanism of Action

The mechanism of action of (1R,4aR,4bS,7R,10aR)-1,4a,7-trimethyl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can modulate various biological pathways, leading to its observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R,4aR,4bS,7R,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-1-carbaldehyde
  • (1R,4aR,4bS,7R,10aR)-7-ethenyl-6-hydroxy-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid

Uniqueness

What sets (1R,4aR,4bS,7R,10aR)-1,4a,7-trimethyl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid apart from similar compounds is its specific arrangement of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

(1R,4aR,4bS,7R,10aR)-1,4a,7-trimethyl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid is a complex organic compound with potential biological activities. This article delves into its pharmacological properties and mechanisms of action based on available research.

Chemical Structure and Properties

  • Molecular Formula: C20H30O2
  • Molecular Weight: 302.46 g/mol
  • IUPAC Name: this compound

The compound exhibits various biological activities primarily through its interaction with ion channels and cellular signaling pathways. Notably:

  • It acts as a large-conductance Ca2+-activated K+ channel (BK channel) opener . This interaction enhances the sensitivity of BK channels to calcium and voltage changes without affecting conductance directly .
  • The opening of BK channels leads to increased potassium efflux which hyperpolarizes the membrane potential and reduces cellular excitability .

Toxicological Effects

Research indicates that the compound may induce toxicity under certain conditions:

  • In studies involving rainbow trout hepatocytes, it was observed that the compound could disrupt calcium homeostasis by increasing intracellular calcium release . This disruption could have significant implications for cellular health and function.

Case Studies and Research Findings

StudyFindings
Study on Ion Channel Modulation Demonstrated that the compound effectively opens BK channels in neuronal tissues. Increased K+ efflux was correlated with reduced excitability in neurons .
Toxicity Assessment Investigated the effects on aquatic organisms; highlighted potential risks associated with calcium homeostasis disruption leading to cellular toxicity .
Pharmacological Potential Suggested therapeutic applications in conditions where modulation of potassium channels may be beneficial; however, further studies are required to establish safety profiles .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
Isopimaric AcidC20H30O2BK channel opener; induces calcium release in cells
Sandaracopimaric AcidC20H30O2Similar ion channel interactions; potential therapeutic applications

Properties

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

(1R,4aR,4bS,7R,10aR)-1,4a,7-trimethyl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid

InChI

InChI=1S/C18H28O2/c1-12-5-7-14-13(11-12)6-8-15-17(14,2)9-4-10-18(15,3)16(19)20/h11-12,14-15H,4-10H2,1-3H3,(H,19,20)/t12-,14+,15-,17-,18-/m1/s1

InChI Key

AQMKARDJTJSPIX-BPSIQINWSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C

Canonical SMILES

CC1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C

Origin of Product

United States

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